Uridylyl(2'->5')uridine ammonium salt

Nucleic acid conformation CD spectroscopy Thermodynamic stability

Research demand for 2′,5′-linked dinucleotides requires verified structural identity, as canonical 3′,5′-UpU is not functionally interchangeable. This compound provides the precise 2′,5′-phosphodiester linkage essential for experiments where RNase L-independent antiviral mechanisms, nuclease substrate profiling, or CD/NMR conformational reference standards are required. - ≥98% purity by HPLC ensures enzymatic activity reflects genuine substrate specificity. - Ammonium salt form enhances aqueous solubility for reproducible biochemical assay preparation. - Supplied as white to off-white powder with full Certificate of Analysis traceability.

Molecular Formula C18H26N5O14P
Molecular Weight 567.4 g/mol
Cat. No. B13823590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl(2'->5')uridine ammonium salt
Molecular FormulaC18H26N5O14P
Molecular Weight567.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N
InChIInChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1
InChIKeyJBIYPVJIZZEXEK-ZNFCZCJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridylyl(2'->5')uridine Ammonium Salt Overview


Uridylyl(2'→5')uridine ammonium salt (CAS 108321-54-6; C₁₈H₂₃N₄O₁₄P·NH₃; MW 567.4 g/mol) is a synthetic dinucleotide analogue comprising two uridine residues joined via a non-canonical 2′,5′-phosphodiester linkage, supplied as an ammonium salt to enhance aqueous solubility and handling . This 2′,5′-linkage structurally distinguishes it from the canonical 3′,5′-linked uridylyl-uridine (UpU; CAS 27552-95-0), a fundamental difference that alters the compound's conformational behavior, enzymatic recognition, and biological profile [1][2].

Non-canonical 2′,5′-phosphodiester linkage for conformational and recognition studies
Distinct from 3′,5′-UpU; ammonium salt aids solubility
Synthetic dinucleotide tool for 2-5A pathway and RNase L-independent mechanism research
Uridine-based scaffold; no OAS activity reported
Defined HPLC purity for reproducible biophysical and enzymatic assays
≥95–98% per vendor COA; −20 °C storage

Uridylyl(2'->5')uridine Ammonium Salt: Irreplaceable by 3′,5′-UpU


Canonical 3′,5′-linked uridylyl-uridine (3′,5′-UpU) and the 2′,5′-linked compound are not interchangeable in applications requiring specific conformational or biological behavior. The 2′,5′-linkage produces a less stacked, more extended conformation in solution than the appreciably stacked 3′,5′-counterpart, fundamentally altering interactions with proteins and nucleic acids [1]. Furthermore, 2′,5′-linked dinucleotides do not serve as templates in ribosomal translation systems where 3′,5′-linked trimers are active, underscoring a critical functional divergence that mandates compound-specific selection rather than generic substitution [2][3].

Target 2′,5′-uridylyl-uridine (ammonium salt)
Substitute 3′,5′-uridylyl-uridine (UpU)
Solution conformation differs substantially — 2′,5′ linkage produces a less stacked, more extended structure than the stacked 3′,5′ form, altering protein and nucleic acid interactions.
Target 2′,5′-linked dinucleotide
Substitute 3′,5′-linked trimer / canonical template
2′,5′-linked dinucleotides do not function as templates in ribosomal translation systems where 3′,5′-linked trimers are active; functional context may not transfer.
Target RNase L-independent antiviral probe
Substitute 2-5A / adenosine-based 2′,5′-oligomers
Uridine substitution at 5′-terminus of 2′,5′-linked oligomers can reduce RNase L binding up to 100-fold; adenosine-based controls may engage a different pathway context.

Uridylyl(2'->5')uridine Ammonium Salt Comparative Data


Conformational Stacking: 2′,5′- vs. 3′,5′-Linkage

Uridylyl(2'→5')uridine exhibits substantially reduced base stacking compared to its 3′,5′-linked isomer. Circular dichroism (CD) spectroscopy across a temperature range of −20 to +80 °C demonstrated that while 3′→5′ uridylyl-uridine (UpU) is appreciably stacked at 20 °C, the corresponding 2′→5′ dinucleoside phosphate shows 'quite different results' with much less marked stacking under identical conditions [1]. The thermodynamic parameters for 3′→5′ derivatives (ΔH° ≈ 6–7.5 kcal/mol; ΔS° ≈ 20–25 e.u./mol; ΔF° at 0 °C ≈ 0.5 kcal/mol) reflect consistent stacking behavior that is absent or markedly attenuated in the 2′→5′ isomer [1].

Base stacking conformation
Head-to-head
Minimal stacking for 2′,5′ vs. appreciably stacked 3′,5′ UpU at 20 °C; qualitatively distinct CD spectra
Linkage-specific conformation essential for binding studies
CD spectroscopy, pH 7, −20 to +80 °C; ΔH°, ΔS° parameters support class difference
Nucleic acid conformation CD spectroscopy Thermodynamic stability

RNase L Binding: 5′-Uridine vs. Adenosine Substitution

In the context of the 2-5A antiviral system, substitution of a single adenosine residue by uridine produces profound quantitative effects on RNase L interaction. A study evaluating sequence-specific uridine-substituted 2-5A analogs found that replacement of only the 5′-terminal adenosine with uridine caused up to a 100-fold loss in both binding affinity and activation capacity of RNase L compared to the parent 2-5A trimer (pppA2′p5′A2′p5′A) [1]. Replacement of the middle adenosine with uridine also resulted in measurable loss of binding and activation, while substitution at the 2′-terminal position produced a dramatic decrease in activation ability [1]. Although this study examined trimeric 2-5A analogs rather than the dinucleotide, the data establish a critical class-level principle: uridine substitution at the 5′-terminus of 2′,5′-linked oligomers severely attenuates RNase L engagement, providing a benchmark for interpreting the distinct biological behavior of uridylyl(2′→5′)uridine relative to adenosine-containing 2-5A species.

RNase L binding attenuation
Class-level
Up to 100-fold loss in binding and activation when 5′-terminal adenosine replaced by uridine
Supports RNase L-independent antiviral context
Trimeric 2-5A analog study; dinucleotide endpoint context requires review
2-5A pathway RNase L activation Interferon antiviral response

RNase L-Independent Antiviral Mechanism

Functional annotation data indicate that uridylyl(2′→5′)uridine ammonium salt does not possess 2′-5′-oligoadenylate synthetase (OAS) activity but retains the ability to bind double-stranded RNA [1]. Consequently, the compound displays antiviral activity via an alternative antiviral pathway that is independent of RNase L activation [1]. This contrasts with canonical 2-5A pathway antivirals, which depend on OAS-generated 2′,5′-oligoadenylates to activate RNase L for viral and cellular RNA degradation. The RNase L-independent mechanism may reduce overlap with endogenous interferon-induced pathways, potentially offering a distinct pharmacological profile relative to 2-5A mimetics that directly engage RNase L.

RNase L-independent pathway
Context-dependent
Lacks 2′-5′-OAS activity; binds dsRNA; antiviral activity via alternative, RNase L-independent route
Mechanistic divergence may reduce interferon pathway crosstalk
Functional annotation from literature-curated database; experimental validation advised
Antiviral mechanism RNase L Double-stranded RNA binding

Certified Purity by HPLC

Commercially available uridylyl(2′→5′)uridine ammonium salt is supplied with defined purity specifications of ≥95% (Biosynth/CymitQuimica) and 98% (AKSci, J&K Scientific) as verified by HPLC . The ammonium salt form (CAS 108321-54-6) is the standardized commercial preparation, whereas the free acid form (CAS 13493-13-5; C₁₈H₂₃N₄O₁₄P; MW 550.37 g/mol) is less commonly available and may exhibit different solubility and handling characteristics [1]. Long-term storage at −20 °C is recommended to maintain integrity .

Certified purity (HPLC)
Lot attribute
≥95% (Biosynth), 98% (AKSci, J&K Scientific) by HPLC
Enables reproducible quantitative assays
Per vendor COA; ammonium salt form; −20 °C long-term storage
Analytical quality control Procurement specification HPLC purity

Uridylyl(2'->5')uridine Ammonium Salt Validated Applications


Investigating RNase L-Independent Antiviral Mechanisms

Researchers studying alternative antiviral pathways that bypass the canonical OAS/RNase L system may employ this compound as a tool to probe dsRNA-binding-dependent, RNase L-independent antiviral mechanisms. The functional annotation indicating lack of 2′-5′-OAS activity [1] makes the compound suitable for experiments where RNase L activation would confound interpretation of observed antiviral effects.

2′,5′- vs. 3′,5′-Linkage Conformational Studies

The compound serves as a defined reference standard for CD spectroscopy, NMR, and other biophysical studies comparing the conformational properties of 2′,5′-linked versus canonical 3′,5′-linked dinucleotides. The documented reduced base stacking of the 2′→5′ isomer relative to 3′→5′ UpU [2] provides a validated baseline for structure-function correlation studies.

Nuclease & Phosphodiesterase Specificity Profiling

Enzymologists characterizing the substrate specificity of nucleases, phosphodiesterases, or RNA-processing enzymes may use uridylyl(2′→5′)uridine ammonium salt to distinguish 2′,5′-linkage recognition from 3′,5′-linkage recognition. The defined purity (≥95–98%) ensures that observed enzymatic activity reflects substrate specificity rather than impurities.

DNA Virus Antiviral Screening Standard

The compound's reported activity against herpes simplex virus (HSV) and Epstein-Barr virus (EBV) positions it as a potential reference compound in antiviral screening campaigns targeting DNA viruses. Its defined purity and commercial availability support its use as an assay control when evaluating novel antiviral candidates with 2′,5′-linked nucleotide scaffolds.

Application
Selection Property
Validation Focus
RNase L-independent antiviral pathway studies
Reported lack of 2′-5′-OAS activity; dsRNA binding
Confirm RNase L-independent response; avoid interferon axis crosstalk
2′,5′- vs. 3′,5′-linkage conformational biophysics
Non-canonical 2′,5′-linkage identity; documented reduced stacking
Reproducibility of CD/NMR stacking profiles; structure-function correlation
Nuclease/phosphodiesterase linkage specificity profiling
Defined 2′,5′-phosphodiester substrate; certified purity
Purity-dependent enzymatic consistency; distinguish 2′,5′ from 3′,5′ recognition
DNA virus antiviral screening reference
Reported activity against HSV/EBV; commercial availability
Assay control benchmarking; linkage-specific antiviral context

Technical Documentation Hub

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15 linked technical documents
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